molecular formula C17H17N3O3 B14704423 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide CAS No. 15048-23-4

2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide

Cat. No.: B14704423
CAS No.: 15048-23-4
M. Wt: 311.33 g/mol
InChI Key: LOXQFDHCSFLODP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 2-propenoic acid with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with 4-methoxyphenylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoylamino and methoxyphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoylamino derivatives and methoxyphenyl compounds, such as:

  • 2-Propenoic acid, 2-(benzoylamino)-3-phenyl-, hydrazide
  • 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, hydrazide

Uniqueness

What sets 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, hydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and methoxyphenyl groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

15048-23-4

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)11-15(17(22)20-18)19-16(21)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,21)(H,20,22)

InChI Key

LOXQFDHCSFLODP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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